For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-(+)-2-Octanol: Chemical Properties, Structure, and Applications
(S)-(+)-2-Octanol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis and is of significant interest in the pharmaceutical, fragrance, and flavor industries. Its specific stereochemistry is crucial for its biological activity and sensory properties, making the synthesis and characterization of its enantiomerically pure form essential. This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis and analysis, and key applications.
Chemical Structure and Identification
(S)-(+)-2-Octanol, also known as (S)-(+)-hexylmethylcarbinol, is the (S)-enantiomer of 2-octanol. Its structure consists of an eight-carbon chain with a hydroxyl group located on the second carbon atom, which is a stereocenter.
-
Structure:
A variety of synonyms and registry numbers are used to identify this compound:
| Identifier | Value |
| IUPAC Name | (2S)-octan-2-ol[2] |
| CAS Number | 6169-06-8[1] |
| PubChem CID | 2723888[2] |
| Synonyms | (S)-(+)-Hexylmethylcarbinol, d-Octan-2-ol[1] |
Physicochemical Properties
The physical and chemical properties of (S)-(+)-2-Octanol are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value |
| Molecular Weight | 130.23 g/mol [1][2] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Odor | Pleasant, characteristic odor[1][2] |
| Boiling Point | 175 °C (lit.)[3] |
| Melting Point | -38 °C[4] |
| Density | 0.822 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.426 (lit.)[3] |
| Optical Rotation ([α]20/D) | +9.5° (neat)[3] |
| Flash Point | 76 °C (168.8 °F) - closed cup[3] |
| Solubility | Slightly soluble in water. Miscible with alcohol and ether.[5] |
| Vapor Pressure | 0.19 mmHg[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and analysis of enantiomerically pure (S)-(+)-2-Octanol. The following sections provide representative protocols.
Kinetic resolution using lipases is a highly effective method for obtaining enantiomerically enriched (S)-(+)-2-Octanol from a racemic mixture. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
Protocol: Lipase-Catalyzed Acetylation of Racemic 2-Octanol
This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.
-
Materials:
-
Racemic 2-octanol
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (or other suitable organic solvent like toluene)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer
-
Gas chromatograph with a chiral column
-
-
Procedure:
-
To a dry flask, add racemic 2-octanol (e.g., 10 mmol, 1.30 g) and anhydrous hexane (e.g., 50 mL).
-
Add vinyl acetate (e.g., 20 mmol, 1.85 mL), which serves as the acylating agent.
-
Add the immobilized lipase (e.g., 200 mg).
-
Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral Gas Chromatography (GC) to determine the conversion and enantiomeric excess.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Filter off the enzyme. The enzyme can often be washed and reused.
-
Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.
-
Separate the resulting mixture of (S)-2-octanol and (R)-2-octyl acetate by column chromatography on silica gel.
-
Chiral GC is the standard method for determining the enantiomeric purity (enantiomeric excess, ee) of (S)-(+)-2-Octanol.
Protocol: Enantiomeric Purity Analysis by Chiral GC
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase like CYCLOSIL-B).
-
-
GC Conditions (Representative):
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 min.
-
Ramp 1: Increase to 120 °C at 2 °C/min.
-
Ramp 2: Increase to 210 °C at 3 °C/min, hold for 1 min.
-
-
Detector Temperature: 250 °C
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., hexane or ethanol).
-
For the alcohol, derivatization to the acetate or another suitable derivative may improve separation and peak shape. To do this, react the alcohol with acetic anhydride in the presence of pyridine.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing with the retention times of authentic standards.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of racemic 2-octanol.
Caption: General workflow for the lipase-catalyzed kinetic resolution of racemic 2-octanol.
Applications in Research and Drug Development
(S)-(+)-2-Octanol is a valuable chiral building block in the synthesis of more complex molecules with specific biological activities.
-
Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds where stereochemistry is critical for therapeutic efficacy and to minimize side effects.[1]
-
Fragrance and Flavor Industry: Valued for its pleasant odor, it is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[1]
-
Biochemical Research: Utilized in studies related to lipid metabolism and membrane biology.[1]
-
Chemical Synthesis: Employed as a solvent and an intermediate in the production of surfactants and other chemicals.[1] It can also be used as a chiral template in enantioselective reactions.[3]
Safety and Handling
(S)-(+)-2-Octanol is considered a hazardous substance and requires careful handling.
-
Hazard Classifications:
-
Safety Precautions:
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]
-
Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[6][7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]
-
References
- 1. (+)-2-Octanol | C8H18O | CID 2723888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-Octanol (FDB003342) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
